Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves multiple steps. One common method includes the reaction of 2-methylquinazolin-4-ol with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazoline derivatives.
Scientific Research Applications
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by interfering with quorum sensing pathways. This compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanoacetamido benzoate: This compound is used as a precursor in the synthesis of various heterocyclic scaffolds, including triazine, pyridone, and thiazole derivatives.
Quinazolinone derivatives: These compounds share a similar quinazoline core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, a quinazolinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C20H19N3O4 and a molecular weight of 365.3826 g/mol. The synthesis typically involves a multi-step process:
- Formation of 2-methylquinazolin-4-ol : This intermediate is synthesized by reacting 2-aminobenzamide with acetic anhydride.
- Etherification : The intermediate is then reacted with ethyl bromoacetate in the presence of potassium carbonate.
- Amidation : Finally, the product is reacted with 4-aminobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.
Antimicrobial Activity
Quinazoline derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting quorum sensing pathways, which are crucial for biofilm formation.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit potent anticancer activity. For instance, studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most active derivatives showed IC50 values ranging from 7.09 to 31.85 µM/L against these cell lines .
Compound | Cell Line | IC50 (µM/L) |
---|---|---|
This compound | HepG2 | TBD |
Ethyl 4-(2-(phenylthiosemicarbazide)) | HepG2 | 18.79 |
Ethyl 4-(N-azetidinone-4-amino) | HepG2 | 7.09 |
Doxorubicin (reference drug) | HepG2 | 8.55 |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Quinazoline derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis.
- Quorum Sensing Interference : It disrupts bacterial communication mechanisms critical for biofilm formation.
- Receptor Interaction : Similar quinazoline derivatives have been shown to act on tyrosine kinase receptors implicated in various cancers .
Study on Antitumor Activity
A systematic evaluation of quinazoline derivatives revealed that compounds with specific substitutions on the quinazoline ring exhibited enhanced antitumor activity against HepG2 and MCF-7 cell lines. Notably, the presence of a phenyl thiosemicarbazide side chain significantly improved activity against these cell lines .
Docking Studies
Computer-aided docking studies have been employed to predict the binding affinity of this compound to target enzymes such as dihydrofolate reductase (DHFR). These studies suggest that modifications to the quinazoline scaffold can lead to improved binding and efficacy against cancer targets .
Properties
IUPAC Name |
ethyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-26-20(25)14-8-10-15(11-9-14)23-18(24)12-27-19-16-6-4-5-7-17(16)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINTWHKIYYTVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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